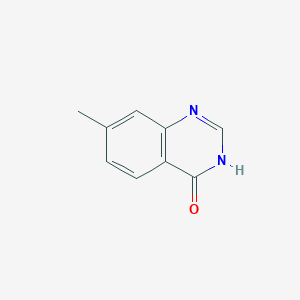

7-methylquinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-2-3-7-8(4-6)10-5-11-9(7)12/h2-5H,1H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPHSAIPZPYEGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50317594 |

Source

|

| Record name | 7-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50317594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75844-40-5 |

Source

|

| Record name | 75844-40-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50317594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-METHYL-4(3H)-QUINAZOLINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Synthesis of 7-Methylquinazolin-4(3H)-one from Anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 7-methylquinazolin-4(3H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The primary focus of this document is the practical and efficient synthesis of this target molecule, starting from the readily available precursor, 4-methylanthranilic acid. This guide will delve into the underlying chemical principles, provide detailed experimental protocols for both conventional and microwave-assisted synthesis, and offer insights into the reaction mechanism and potential challenges. The information presented herein is intended to be a valuable resource for researchers and scientists engaged in the synthesis of quinazolinone derivatives and the development of novel therapeutic agents.

Introduction: The Significance of the Quinazolinone Scaffold

Quinazolinone and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest in the field of medicinal chemistry.[1] The 4(3H)-quinazolinone core is a key structural motif found in numerous compounds exhibiting a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1] The strategic placement of substituents on the quinazolinone ring system allows for the fine-tuning of their biological activity, making them attractive targets for drug discovery programs. The 7-methyl substituent, in particular, can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets.

The synthesis of the quinazolinone ring system has been a subject of extensive research, with numerous synthetic strategies being developed. A common and straightforward approach involves the cyclocondensation of an anthranilic acid derivative with a suitable one-carbon source. The Niementowski quinazoline synthesis, which utilizes amides for this purpose, is a classic and widely employed method.[2] This guide will focus on the application of this reaction for the specific synthesis of 7-methylquinazolin-4(3H)-one.

The Synthetic Pathway: From 4-Methylanthranilic Acid to 7-Methylquinazolin-4(3H)-one

The most direct and efficient route for the synthesis of 7-methylquinazolin-4(3H)-one involves the reaction of 4-methylanthranilic acid with formamide. This reaction is a variation of the well-established Niementowski quinazoline synthesis.[2][3] Formamide serves a dual role in this transformation, acting as both a reactant that provides the C2 carbon and N3 nitrogen of the quinazolinone ring, and as a high-boiling solvent.

The overall reaction is a cyclocondensation process that proceeds through the formation of an intermediate N-formyl-4-methylanthranilic acid, which subsequently undergoes intramolecular cyclization and dehydration to yield the final product.

Reaction Mechanism

The mechanism of the Niementowski reaction between 4-methylanthranilic acid and formamide can be described in the following key steps:

-

N-Formylation: The reaction is initiated by the nucleophilic attack of the amino group of 4-methylanthranilic acid on the carbonyl carbon of formamide. This results in the formation of a tetrahedral intermediate which then eliminates a molecule of ammonia to yield N-formyl-4-methylanthranilic acid.

-

Intramolecular Cyclization: Under the high-temperature conditions of the reaction, the carboxylic acid group of the N-formyl intermediate is activated. The amide nitrogen then acts as an intramolecular nucleophile, attacking the activated carboxylic acid derivative (such as an acylium ion or a mixed anhydride formed in situ) to form a six-membered ring intermediate.

-

Dehydration: The final step involves the elimination of a molecule of water from the cyclic intermediate to afford the aromatic 7-methylquinazolin-4(3H)-one.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 7-methylquinazolin-4(3H)-one using both conventional heating and microwave-assisted techniques.

Materials and Reagents

-

4-Methylanthranilic acid

-

Formamide

-

Methanol or Ethanol (for recrystallization)

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle or oil bath

-

Microwave reactor (for the microwave-assisted method)

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Melting point apparatus

-

Thin Layer Chromatography (TLC) plates and developing chamber

Protocol 1: Conventional Heating Method

This protocol is based on the traditional Niementowski reaction conditions and is a reliable method for producing the target compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-methylanthranilic acid and formamide. A molar ratio of 1:4 to 1:5 (4-methylanthranilic acid:formamide) is recommended.[4]

-

Heating: Heat the reaction mixture in an oil bath or with a heating mantle to a temperature of 130-160°C.[1][4]

-

Reaction Time: Maintain the temperature and continue stirring for 2-8 hours. The progress of the reaction can be monitored by TLC.[1][4]

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate of the crude product should form.

-

Isolation: Pour the cooled reaction mixture into cold water or onto crushed ice to precipitate the product fully. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected solid thoroughly with cold water to remove any residual formamide. The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield pure 7-methylquinazolin-4(3H)-one.

Protocol 2: Microwave-Assisted Method

The use of microwave irradiation can significantly reduce the reaction time and often leads to improved yields, aligning with the principles of green chemistry.[2][5]

-

Reaction Setup: In a microwave-safe reaction vessel, combine 4-methylanthranilic acid and formamide (1:5 molar ratio is a good starting point).[5]

-

Microwave Irradiation: Place the vessel in a microwave reactor and irradiate the mixture. Typical conditions involve heating to 150-170°C for a few minutes.[1] The optimal time and power settings may vary depending on the specific microwave reactor used.

-

Work-up and Purification: Following the completion of the reaction (monitored by TLC), the work-up and purification steps are identical to those described in the conventional heating method (steps 4-6).

Data Presentation

The following table summarizes the key quantitative data for the synthesis of quinazolin-4(3H)-one, which can be used as a reference for the synthesis of its 7-methyl derivative.

| Method | Reactant Ratio (Anthranilic Acid:Formamide) | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Conventional Heating | 1:4 | 130-135 | 2 hours | 96 | [4] |

| Conventional Heating | 1:5 | 150-160 | 8 hours | 61 | [5] |

| Microwave Irradiation | 1:5 | 170 | a few minutes | 87 | [1][5] |

Characterization of 7-Methylquinazolin-4(3H)-one

-

Melting Point: The melting point of the purified product should be determined and compared with literature values if available. For 3-benzyl-2-(3-hydroxybenzyl)-7-methylquinazolin-4(3H)-one, the melting point is reported as 184–186 °C.[6][7]

-

1H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the quinazolinone ring system and the methyl group. The methyl group at the 7-position is expected to appear as a singlet in the range of δ 2.3-2.5 ppm.[6][7]

-

13C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule. The methyl carbon should appear at approximately δ 22 ppm.[6][7]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H and C=O stretching vibrations of the quinazolinone ring. The C=O stretch is typically observed around 1680 cm-1.[6][7]

Conclusion

This technical guide has outlined a reliable and efficient synthetic pathway for the preparation of 7-methylquinazolin-4(3H)-one from 4-methylanthranilic acid. By leveraging the Niementowski reaction with formamide, this valuable quinazolinone derivative can be synthesized using both conventional heating and microwave-assisted methods. The detailed experimental protocols, mechanistic insights, and characterization guidelines provided herein are intended to empower researchers in their efforts to synthesize this and other related quinazolinone compounds for applications in drug discovery and development. The simplicity of the reaction and the availability of the starting materials make this a practical approach for accessing this important heterocyclic scaffold.

References

-

An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Molecules. [Link]

-

Saad-Aldeen, R. A., & Al-Iraqi, M. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics (EPSTEM), 7, 93-98. [Link]

-

An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. National Institutes of Health. [Link]

-

Ajani, O. O., Audu, O. Y., Germann, M. W., & Bello, B. L. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 33(2), 562-574. [Link]

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. National Institutes of Health. [Link]

-

SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. [Link]

-

Al-Sanea, M. M., Hafez, H. M., Mohamed, A. A. B., El-Shafey, H. W., Elgazar, A. A., Tawfik, S. S., ... & Hamdi, A. (2022). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4 (3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 16, 3773-3793. [Link]

-

Niementowski quinoline synthesis. Wikipedia. [Link]

-

Design, Synthesis and in Silico Studies of New 2-MethylQuinazolin-4(3H)-Ones Derivatives. ResearchGate. [Link]

-

Alafeefy, A. M. (2011). Some new quinazolin-4 (3 H)-one derivatives, synthesis and antitumor activity. Journal of the Saudi Chemical Society, 15(4), 337-345. [Link]

-

3-Methyl-2-(3,3,3-trichloro-2-hydroxypropyl)quinazolin-4(3H)-one. National Institutes of Health. [Link]

-

Ajani, O. O., Audu, O. Y., Germann, M. W., & Bello, B. L. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4 (3H)-one Derivatives. ResearchGate. [Link]

-

Synthesis of quinazolinones from reaction of formamide with anthranilic acids. ResearchGate. [Link]

-

Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Structure, aromatic properties and preparation of the quinazolin-4-one molecule. International Journal of Pharmaceutical Research and Applications. [Link]

-

Mechanism for obtaining quinazolin‐4(3H)‐one from anthranilic acid. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. generis-publishing.com [generis-publishing.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. mdpi.com [mdpi.com]

- 7. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 7-Methylquinazolin-4(3H)-one: A Comprehensive Guide for Researchers

An In-depth Technical Guide for the Structural Elucidation of a Key Heterocyclic Scaffold

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 7-methylquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Aimed at researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the structural verification and characterization of this molecule. Beyond a mere presentation of data, this guide delves into the rationale behind experimental choices, provides detailed methodologies for data acquisition, and offers a thorough interpretation of the spectral features, all grounded in established scientific principles.

Introduction: The Significance of the Quinazolinone Core

Quinazolinone and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1][2] The strategic placement of substituents on the quinazolinone ring system allows for the fine-tuning of pharmacological properties, leading to the development of potent therapeutic agents. 7-methylquinazolin-4(3H)-one serves as a key intermediate and a fundamental building block in the synthesis of more complex molecules. Accurate and unambiguous structural characterization is therefore a critical first step in any research and development pipeline involving this compound. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the precise mapping of the molecular skeleton and the relative orientation of its constituent parts.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for reliable data interpretation.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 7-methylquinazolin-4(3H)-one.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrumental Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-32

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled (zgpg30)

-

Spectral Width: ~220 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 or more, depending on sample concentration.

-

¹H NMR Spectral Data and Interpretation

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.1 | s | 1H | H2 | Proton on an imine carbon, deshielded. |

| ~7.9 | d | 1H | H5 | Aromatic proton ortho to the carbonyl group, deshielded. |

| ~7.4 | s | 1H | H8 | Aromatic proton with no adjacent protons, appears as a singlet. |

| ~7.2 | d | 1H | H6 | Aromatic proton coupled to H5. |

| ~2.4 | s | 3H | -CH₃ | Methyl protons, singlet due to no adjacent protons. |

| ~12.1 | br s | 1H | N-H | Amide proton, typically broad and may be exchangeable with D₂O. |

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. As with the proton data, the following is a predicted spectrum based on published data for similar structures.[3][4]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 | C4 | Carbonyl carbon, highly deshielded. |

| ~154 | C2 | Imine carbon. |

| ~149 | C8a | Quaternary carbon in the aromatic ring, adjacent to nitrogen. |

| ~145 | C7 | Aromatic carbon attached to the methyl group. |

| ~134 | C5 | Aromatic methine carbon. |

| ~126 | C6 | Aromatic methine carbon. |

| ~125 | C8 | Aromatic methine carbon. |

| ~120 | C4a | Quaternary carbon in the aromatic ring. |

| ~21 | -CH₃ | Methyl carbon. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific chemical bonds.

Experimental Protocol: IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid 7-methylquinazolin-4(3H)-one sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

IR Spectral Data and Interpretation

The IR spectrum of 7-methylquinazolin-4(3H)-one is expected to show characteristic absorption bands corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3200-3000 | N-H stretching | Amide (N-H) |

| ~3100-3000 | C-H stretching | Aromatic C-H |

| ~2950-2850 | C-H stretching | Methyl C-H |

| ~1680-1660 | C=O stretching | Amide carbonyl |

| ~1620-1580 | C=N stretching | Imine |

| ~1600, ~1480 | C=C stretching | Aromatic ring |

The strong absorption band around 1670 cm⁻¹ is a hallmark of the quinazolinone core, corresponding to the C=O stretching vibration of the cyclic amide. The presence of a broad band in the 3200-3000 cm⁻¹ region is indicative of the N-H group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and can offer structural information through the analysis of fragmentation patterns.

Experimental Protocol: MS Data Acquisition

Method (Electron Ionization - EI):

-

A small amount of the sample is introduced into the mass spectrometer.

-

The sample is vaporized and then bombarded with a high-energy electron beam.

-

This causes the molecule to ionize and fragment.

-

The resulting ions are separated based on their mass-to-charge ratio and detected.

Mass Spectrum Data and Interpretation

For 7-methylquinazolin-4(3H)-one (C₉H₈N₂O), the expected molecular weight is approximately 160.17 g/mol .

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent peak at m/z = 160, corresponding to the intact molecular ion.

-

Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for quinazolinones may involve the loss of CO, HCN, or cleavage of the heterocyclic ring. The presence of a peak corresponding to the tolyl cation (m/z = 91) could also be anticipated due to the methyl-substituted benzene ring.

Workflow and Data Integration

The definitive structural confirmation of 7-methylquinazolin-4(3H)-one relies on the synergistic interpretation of all three spectroscopic techniques.

Figure 1. A generalized workflow for the spectroscopic characterization of 7-methylquinazolin-4(3H)-one.

Conclusion

The spectroscopic data derived from NMR, IR, and MS provide a comprehensive and unambiguous structural characterization of 7-methylquinazolin-4(3H)-one. The combination of these techniques allows for the confirmation of the molecular formula, the identification of key functional groups, and the detailed mapping of the atomic connectivity. This guide serves as a foundational resource for researchers, providing not only the expected spectral data but also the underlying principles and practical considerations for its acquisition and interpretation. A thorough understanding of this spectroscopic blueprint is essential for ensuring the quality and integrity of research and development efforts that utilize this important heterocyclic scaffold.

References

- This entry is a placeholder for a direct experimental data source for 7-methylquinazolin-4(3H)-one, which was not available in the provided search results.

-

An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Molecules. [Link][3]

-

Supporting information: - The Royal Society of Chemistry. [Link][4]

-

Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Avicenna Journal of Medical Biotechnology. [Link][1]

-

Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][2]

Sources

- 1. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of 7-Methylquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolin-4(3H)-one core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide provides an in-depth analysis of the solid-state architecture of 7-methylquinazolin-4(3H)-one, a representative member of this vital class of heterocyclic compounds. While a definitive crystal structure for this specific molecule is not publicly available, this paper will leverage crystallographic data from closely related analogs, such as 2,3-dimethylquinazolin-4(3H)-one, to elucidate its probable structural characteristics. We will explore its synthesis, delve into a detailed examination of its anticipated molecular geometry and intermolecular interactions, and provide a standardized protocol for its crystallographic analysis. This comprehensive overview aims to equip researchers with the foundational knowledge necessary for the rational design of novel quinazolinone-based therapeutics.

Introduction: The Quinazolinone Scaffold in Drug Discovery

The quinazolin-4(3H)-one ring system is a "privileged scaffold" in drug discovery, a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] Derivatives of this heterocyclic system exhibit a broad spectrum of pharmacological activities, including anticancer[2][3][4], antibacterial[5][6][7], and anti-inflammatory properties. Their therapeutic efficacy is intimately linked to their three-dimensional structure and the specific interactions they form with their biological targets. A thorough understanding of their solid-state conformation is therefore paramount for structure-based drug design and the development of new chemical entities with improved potency and selectivity.

This guide focuses on 7-methylquinazolin-4(3H)-one, a simple yet representative member of this family. The introduction of a methyl group at the 7-position can significantly influence the molecule's electronic properties and steric profile, thereby modulating its biological activity. By examining its likely crystal structure, we can gain valuable insights into the subtle interplay of forces that govern its molecular recognition and biological function.

Synthesis of 7-Methylquinazolin-4(3H)-one

The synthesis of quinazolin-4(3H)-one derivatives is well-established, with several efficient methods available.[8][9] A common and effective route to 7-methylquinazolin-4(3H)-one involves the condensation of N-acetyl-4-methylanthranilic acid with an appropriate nitrogen source, such as ammonium chloride.[10]

Experimental Protocol: Synthesis of 7-Methylquinazolin-4(3H)-one

Materials:

-

N-acetyl-4-methylanthranilic acid

-

Ammonium chloride

-

Sand

-

Deionized water

-

Ethanol

Procedure:

-

Combine N-acetyl-4-methylanthranilic acid and ammonium chloride in a round-bottom flask.

-

Heat the mixture in a sand bath at 225-230°C for 4 hours.[10]

-

Cool the reaction mixture to room temperature and treat with boiling water.

-

Filter the hot mixture and adjust the pH of the filtrate to 7-9.

-

Allow the solution to stand at room temperature to facilitate precipitation.

-

Collect the precipitate by filtration, wash with distilled water, and dry.

-

Recrystallize the crude product from ethanol to yield pure 7-methylquinazolin-4(3H)-one.

Rationale: This method provides a straightforward and high-yielding pathway to the desired product. The high temperature facilitates the cyclization and dehydration steps necessary for the formation of the quinazolinone ring. The subsequent pH adjustment and recrystallization are crucial for isolating and purifying the final compound.

Unveiling the Crystal Architecture: A Comparative Analysis

While the specific crystal structure of 7-methylquinazolin-4(3H)-one has not been reported, we can infer its key structural features by examining the crystallographic data of the closely related molecule, 2,3-dimethylquinazolin-4(3H)-one.[11][12]

Molecular Geometry

The quinazolinone ring system is expected to be essentially planar, a feature observed in the crystal structure of 2,3-dimethylquinazolin-4(3H)-one where the non-hydrogen atoms are nearly coplanar.[11] This planarity arises from the sp2 hybridization of the constituent atoms and the delocalization of π-electrons across the fused ring system. The bond lengths and angles within the 7-methylquinazolin-4(3H)-one molecule are anticipated to be within the normal ranges for similar organic compounds.

Intermolecular Interactions: The Architects of the Crystal Lattice

The solid-state packing of quinazolinone derivatives is primarily governed by a network of non-covalent interactions, including hydrogen bonds and π-π stacking.[11][13]

-

Hydrogen Bonding: The presence of an N-H donor and a C=O acceptor in the 7-methylquinazolin-4(3H)-one molecule strongly suggests the formation of intermolecular N-H···O hydrogen bonds. These interactions are a recurring motif in the crystal structures of related compounds, often leading to the formation of centrosymmetric dimers or extended chains.[13]

-

π-π Stacking: The planar aromatic rings of the quinazolinone core are prone to π-π stacking interactions. In the crystal structure of 2,3-dimethylquinazolin-4(3H)-one, these interactions are observed between the benzene and pyrimidine rings of adjacent molecules, with a centroid-centroid distance of 3.730(3) Å.[11] A similar arrangement is expected for 7-methylquinazolin-4(3H)-one, contributing to the overall stability of the crystal lattice.

The 7-methyl group is not expected to significantly alter these primary interactions but may influence the overall packing efficiency and could participate in weaker C-H···π or C-H···O interactions.

Crystallographic Data for 2,3-Dimethylquinazolin-4(3H)-one[11][12]

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 4.826(2) Å |

| b | 7.919(3) Å |

| c | 23.060(8) Å |

| V | 881.3(11) ų |

| Z | 4 |

| Density (calculated) | 1.313 Mg/m³ |

Experimental Workflow for Crystal Structure Determination

For researchers seeking to determine the definitive crystal structure of 7-methylquinazolin-4(3H)-one, the following experimental workflow for single-crystal X-ray diffraction is recommended.

Step-by-Step Methodology

-

Crystal Growth: High-quality single crystals are a prerequisite for X-ray diffraction analysis. Slow evaporation of a saturated solution of 7-methylquinazolin-4(3H)-one in a suitable solvent (e.g., ethanol, methanol, or a mixture thereof) is a common and effective method for obtaining diffraction-quality crystals.[11]

-

Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to integrate the intensities of the individual reflections.

-

Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. This is typically achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process involves adjusting atomic positions, displacement parameters, and other model parameters.

-

Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. Further analysis, such as Hirshfeld surface analysis, can be performed to gain deeper insights into the intermolecular interactions.[10]

Structure-Activity Relationship (SAR) Insights

The structural features of 7-methylquinazolin-4(3H)-one have direct implications for its potential biological activity. The planar nature of the quinazolinone core allows for effective stacking interactions with aromatic residues in protein binding pockets. The hydrogen bonding capabilities of the N-H and C=O groups are crucial for anchoring the molecule to its target. The 7-methyl group, while seemingly a minor modification, can influence activity in several ways:

-

Steric Effects: The methyl group can create favorable or unfavorable steric interactions within a binding site, influencing the molecule's orientation and binding affinity.

-

Electronic Effects: The electron-donating nature of the methyl group can modulate the electronic properties of the aromatic ring, potentially affecting interactions with the target protein.

-

Hydrophobic Interactions: The methyl group can participate in hydrophobic interactions with nonpolar residues in the binding pocket, contributing to the overall binding energy.

A detailed understanding of the crystal structure provides a static snapshot that can inform the design of more potent and selective analogs by allowing for the rational modification of these key structural features.

Conclusion

While a definitive crystal structure of 7-methylquinazolin-4(3H)-one remains to be experimentally determined, a comprehensive understanding of its likely solid-state architecture can be achieved through a comparative analysis of closely related analogs. This guide has provided a detailed overview of its synthesis, a predictive analysis of its molecular geometry and intermolecular interactions, and a standardized protocol for its crystallographic determination. The insights presented herein are intended to serve as a valuable resource for researchers in the field of medicinal chemistry, facilitating the rational design and development of the next generation of quinazolinone-based therapeutics.

References

-

Al-Salem HS, Arifuzzaman M, Alkahtani HM, et al. A series of isatin-hydrazones with cytotoxic activity and CDK2 kinase inhibitory activity: a potential type II ATP competitive inhibitor. Molecules. 2020;25:4400. [Link][2]

-

Alafeefy AM. Some new quinazolin-4(3H)-one derivatives, synthesis and antitumor activity. J Saudi Chem Soc. 2011;15:337–343. [Link][2]

-

Asiri AM, Khan SA, Faidallah HM, Alamry KA. 2,3-Dimethylquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online. 2014;70(Pt 7):o788. [Link][11][12]

-

Bunev AS, Zmitrovich NI. Synthesis of 7-Nitro-quinazolin-4(3H)-one. Molbank. 2008;2008:M567. [Link][13]

-

Chen, J., Wang, X., Chen, Y., Wang, Y., & Liu, M. (2021). Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4 (3H)-one derivatives as novel USP7 inhibitors. European journal of medicinal chemistry, 216, 113291. [Link][3]

-

Ghorab MM, Alsaid MS, El-Gazzar MG. Some new quinazolin-4(3H)-one derivatives, synthesis and antitumor activity. Scilit. [Link][4]

-

Kalogirou, A. S., Kourtellaris, A., & Koutentis, P. A. (2021). Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1251–1256. [Link][10][14]

-

Li, X., et al. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Molecules. 2022;27(19):6621. [Link][9]

-

Mierina, I., et al. Crystal structure of 3-(4-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one. Acta Crystallographica Section E: Crystallographic Communications. 2016;72(Pt 4):521-524. [Link][15]

-

Mobinikhaledi, A., et al. Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Phosphorus, Sulfur, and Silicon and the Related Elements. 2018;193(10):657-662. [Link][8]

-

Naik, N., et al. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. 2016;59(9):4495-4506. [Link][5]

-

Patel, M. B., et al. Exploration of the Structural Space in 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. 2020;63(11):6084-6103. [Link][6][7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Exploration of the Structural Space in 4(3 H)-Quinazolinone Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.iucr.org [journals.iucr.org]

- 11. 2,3-Dimethylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 7-Nitro-quinazolin-4(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 7-Methylquinazolin-4(3H)-one in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 7-methylquinazolin-4(3H)-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing the solubility of this compound, alongside detailed methodologies for its empirical determination. Given the limited availability of specific quantitative solubility data for 7-methylquinazolin-4(3H)-one in public literature, this guide emphasizes predictive principles based on its molecular structure and provides robust experimental protocols.

Introduction: The Critical Role of Solubility in Drug Discovery

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The solubility of any active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from initial screening and formulation to bioavailability and therapeutic efficacy. Poor solubility can be a significant impediment, leading to challenges in creating suitable dosage forms and achieving desired therapeutic outcomes.[3][4]

7-Methylquinazolin-4(3H)-one, a derivative of the foundational quinazolinone structure, presents its own unique solubility profile that must be thoroughly understood for its successful application in research and development. This guide will delve into the factors that dictate its solubility and provide the necessary tools to quantify it.

Physicochemical Properties and Predicted Solubility

While specific experimental data for 7-methylquinazolin-4(3H)-one is sparse, we can infer its likely solubility behavior by examining its molecular structure.

-

Molecular Structure: 7-methylquinazolin-4(3H)-one possesses a fused heterocyclic ring system, which is largely aromatic and thus hydrophobic. The presence of a methyl group at the 7-position further contributes to its lipophilicity. However, the structure also contains a lactam group (a cyclic amide) with nitrogen and oxygen atoms capable of acting as hydrogen bond acceptors and a nitrogen atom that can act as a hydrogen bond donor. This introduces a degree of polarity to the molecule.

-

Polarity and "Like Dissolves Like": The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5][6] It posits that substances with similar polarities are more likely to be soluble in one another. Given the mixed hydrophobic and polar characteristics of 7-methylquinazolin-4(3H)-one, its solubility is expected to be moderate in a range of organic solvents.

-

Polar Protic Solvents (e.g., ethanol, methanol): These solvents can engage in hydrogen bonding with the lactam moiety of 7-methylquinazolin-4(3H)-one, suggesting a reasonable degree of solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent at dissolving a wide array of organic compounds due to their high polarity and ability to accept hydrogen bonds. It is anticipated that 7-methylquinazolin-4(3H)-one would exhibit good solubility in these solvents.[3][7] In fact, DMSO is a common choice for preparing concentrated stock solutions of quinazolinone derivatives for in vitro assays.[4]

-

Nonpolar Solvents (e.g., hexane, toluene): Due to the significant aromatic and lipophilic character of the molecule, some solubility in nonpolar solvents is expected, although likely less than in polar aprotic solvents.

-

-

pH-Dependent Solubility: The quinazolinone scaffold contains basic nitrogen atoms, which means the solubility of its derivatives can be influenced by pH.[4] In acidic aqueous solutions, these nitrogen atoms can become protonated, leading to increased solubility. Conversely, in neutral or basic aqueous solutions, the compound is likely to be less soluble.[4]

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, empirical determination is essential. The following section outlines a robust, step-by-step protocol for determining the equilibrium solubility of 7-methylquinazolin-4(3H)-one using the widely accepted shake-flask or gravimetric method.[3][7]

Detailed Experimental Protocol: Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of 7-methylquinazolin-4(3H)-one in a selection of organic solvents at a controlled temperature.

Materials:

-

7-Methylquinazolin-4(3H)-one (high purity)

-

Selected organic solvents (e.g., ethanol, methanol, DMSO, DMF, acetone, acetonitrile, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

Apparatus for solvent evaporation (e.g., rotary evaporator, vacuum oven)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer (for concentration analysis, if applicable)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 7-methylquinazolin-4(3H)-one to a series of vials, each containing a known volume of a different organic solvent. The goal is to have undissolved solid remaining after equilibration.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter to remove any undissolved particles.

-

-

Quantification (Gravimetric Method):

-

Accurately weigh an empty, dry vial.

-

Transfer a known volume of the filtered supernatant to the pre-weighed vial.

-

Carefully evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that will not degrade the compound.

-

Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

The solubility is calculated as the mass of the residue divided by the volume of the aliquot taken.

-

-

Quantification (Instrumental Analysis):

-

Alternatively, the concentration of the filtered supernatant can be determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy, by comparing the response to a standard curve of known concentrations.

-

Visualizing the Experimental Workflow

Caption: Workflow for Gravimetric and Instrumental Solubility Determination.

Factors Influencing Solubility

Several factors can influence the solubility of 7-methylquinazolin-4(3H)-one:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[3][8] This is because the dissolution process is often endothermic, and adding heat provides the energy needed to overcome the crystal lattice energy of the solid.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A systematic study across a range of solvents with varying polarities would provide a comprehensive solubility profile.

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid-state (crystal lattice energy) must be overcome by the interactions between the solute and solvent molecules. A higher melting point can sometimes indicate a higher crystal lattice energy, which may lead to lower solubility.

Intermolecular Interactions Governing Solubility

Caption: Key Intermolecular Forces in the Dissolution Process.

Conclusion

While specific, publicly available quantitative data on the solubility of 7-methylquinazolin-4(3H)-one is lacking, a thorough understanding of its molecular structure allows for reasoned predictions of its behavior in various organic solvents. It is anticipated to have good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in polar protic and some nonpolar solvents. For definitive data, the experimental protocol outlined in this guide provides a reliable and robust method for determining its equilibrium solubility. This information is indispensable for the effective design of experiments, formulation development, and the overall advancement of research involving this promising quinazolinone derivative.

References

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Link not verifiable)

-

CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Kubacka, M., et al. (2022). Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. Molecules, 27(15), 4989. Retrieved from [Link]

-

ResearchGate. (2017, March 30). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved from [Link]

-

Al-Sanea, M. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. International Journal of Nanomedicine, 19, 10051–10072. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Retrieved from [Link]

-

ResearchGate. (2017, September 18). (PDF) Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). 4(3 H )-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cibtech.org [cibtech.org]

- 4. benchchem.com [benchchem.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. benchchem.com [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Potential Biological Activities of 7-Methylquinazolin-4(3H)-one Derivatives

Foreword

The quinazolin-4(3H)-one scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This guide focuses on a specific, yet highly promising subclass: 7-methylquinazolin-4(3H)-one derivatives. The introduction of a methyl group at the 7-position of the quinazolinone ring can significantly influence the molecule's electronic and steric properties, leading to modulated biological activities. This document provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory potential. It is intended for researchers, scientists, and drug development professionals seeking to explore and leverage the therapeutic promise of this chemical class.

The 7-Methylquinazolin-4(3H)-one Core: A Building Block for Bioactivity

The quinazolin-4(3H)-one nucleus is a bicyclic aromatic structure composed of a benzene ring fused to a pyrimidine ring. The versatility of this scaffold lies in the potential for substitution at various positions, most notably at positions 2, 3, 6, 7, and 8. These substitutions allow for the fine-tuning of the molecule's physicochemical properties and its interaction with biological targets.[1]

The presence of a methyl group at the 7-position is of particular interest. This small, lipophilic group can enhance binding to hydrophobic pockets within target proteins and can influence the overall electronic distribution of the quinazolinone ring system, thereby modulating its reactivity and biological activity.

General Synthetic Strategies

The synthesis of 7-methylquinazolin-4(3H)-one derivatives typically begins with a substituted anthranilic acid, in this case, 2-amino-4-methylbenzoic acid. A common and versatile method is the Niementowski reaction, which involves the condensation of an anthranilic acid with an amide.[2] However, a more widely employed modern approach involves a two-step process:

-

Formation of a Benzoxazinone Intermediate: 2-amino-4-methylbenzoic acid is first cyclized with an acid anhydride (e.g., acetic anhydride) to form the corresponding 2-substituted-7-methyl-4H-3,1-benzoxazin-4-one.[3][4]

-

Ring Opening and Recyclization: The benzoxazinone intermediate is then reacted with a primary amine or other nucleophile, leading to the opening of the oxazinone ring and subsequent recyclization to yield the desired 2,3,7-trisubstituted-quinazolin-4(3H)-one.

This modular approach allows for the introduction of a wide variety of substituents at both the 2- and 3-positions, facilitating the generation of diverse chemical libraries for biological screening.

Figure 1: General synthetic workflow for 2,3,7-trisubstituted-quinazolin-4(3H)-ones.

Anticancer Activity: Targeting the Proliferative Machinery

Quinazolin-4(3H)-one derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[5] Their mechanisms of action are diverse and often involve the inhibition of key enzymes in cancer cell signaling pathways.

Mechanisms of Anticancer Action

The anticancer effects of quinazolinone derivatives are frequently attributed to their ability to inhibit protein kinases, which are crucial for cell growth, proliferation, and survival. Notably, many quinazolinone-based drugs are tyrosine kinase inhibitors (TKIs).[6] Other reported mechanisms include:

-

Tubulin Polymerization Inhibition: Some derivatives disrupt the formation of microtubules, essential components of the cytoskeleton involved in cell division, leading to mitotic arrest and apoptosis.

-

Induction of Apoptosis: These compounds can trigger programmed cell death through various intrinsic and extrinsic pathways.

-

DNA Intercalation and Topoisomerase Inhibition: Certain derivatives can insert themselves into the DNA double helix or inhibit topoisomerase enzymes, leading to DNA damage and cell death.

Structure-Activity Relationship (SAR) for Anticancer Activity

While extensive SAR studies exist for the broader quinazolinone class, data specific to 7-methyl derivatives is more limited. However, by combining general principles with available data, key structural features influencing anticancer activity can be elucidated.

-

Substitution at Position 2: The nature of the substituent at the 2-position is critical. Aromatic and heteroaromatic rings are often favored, as they can engage in π-π stacking and hydrogen bonding interactions within the active sites of target enzymes.

-

Substitution at Position 3: The substituent at the 3-position also plays a significant role. The introduction of various substituted phenyl rings or other heterocyclic moieties can modulate the compound's lipophilicity and its ability to form key interactions with the target.

-

The Role of the 7-Methyl Group: The 7-methyl group generally enhances lipophilicity, which can improve cell membrane permeability. Its steric bulk and electronic effects can also influence the overall conformation of the molecule, potentially leading to a better fit within the target's binding pocket.

| Compound | R² | R³ | Cell Line | IC₅₀ (µM) | Reference |

| 1a | 4-Chlorophenyl | Benzyl | MCF-7 | 12.84 ± 0.84 | [7] |

| 1b | 4-Chlorophenyl | Benzyl | SW480 | 10.90 ± 0.84 | [7] |

| 2a | 2,4-Dichlorophenyl | 4-Fluorobenzyl | MCF-7 | 3.8 | [8] |

| 2b | 2,4-Dichlorophenyl | 4-Fluorobenzyl | MDA-MB-231 | 6.8 | [8] |

| 3a | 4-Methoxyphenyl | - | MCF-7 | 0.20 ± 0.02 | [6] |

| 3b | 4-Methoxyphenyl | - | A2780 | 0.14 ± 0.03 | [6] |

Table 1: Anticancer Activity of Selected 7-Methylquinazolin-4(3H)-one Derivatives.

Antimicrobial Activity: Combating Microbial Resistance

The rise of antibiotic-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Quinazolin-4(3H)-one derivatives have demonstrated promising activity against a range of bacteria and fungi.[5]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of quinazolinones are not as extensively studied as their anticancer effects, but several modes of action have been proposed:

-

Inhibition of DNA Gyrase: This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. The structural similarity of some quinazolinones to quinolone antibiotics suggests a similar mechanism of action.[9]

-

Disruption of Cell Wall Synthesis: Some derivatives may interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

-

Inhibition of Folate Biosynthesis: As seen with some related heterocyclic compounds, inhibition of enzymes in the folate pathway, such as dihydrofolate reductase, can be a viable antimicrobial strategy.[10]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial activity of 7-methylquinazolin-4(3H)-one derivatives is highly dependent on the nature and position of other substituents.

-

Lipophilicity: A crucial factor for antimicrobial activity is the ability of the compound to penetrate the microbial cell wall and membrane. The 7-methyl group contributes to the overall lipophilicity of the molecule.

-

Substituents at Positions 2 and 3: The introduction of specific aryl, heteroaryl, or aliphatic groups at these positions can significantly enhance antimicrobial potency. For instance, the presence of halogens or methoxy groups on a phenyl ring at position 2 or 3 has been shown to be beneficial.[5] The incorporation of other heterocyclic moieties, such as thiazole or pyrazole, can also lead to potent antimicrobial agents.[9]

| Compound | R² | R³ | Microorganism | MIC (µg/mL) | Reference |

| 4a | 4-Chlorophenyl | Benzyl | S. aureus | 25.6 ± 0.5 | [5] |

| 4b | 4-Chlorophenyl | Benzyl | B. subtilis | 24.3 ± 0.4 | [5] |

| 4c | 4-Chlorophenyl | Benzyl | P. aeruginosa | 30.1 ± 0.6 | [5] |

| 4d | 4-Chlorophenyl | Benzyl | E. coli | 25.1 ± 0.5 | [5] |

| 4e | 4-Chlorophenyl | Benzyl | A. fumigatus | 18.3 ± 0.6 | [5] |

| 4f | 4-Chlorophenyl | Benzyl | S. cerevisiae | 23.1 ± 0.4 | [5] |

| 4g | 4-Chlorophenyl | Benzyl | C. albicans | 26.1 ± 0.5 | [5] |

| 5a | Furan-2-yl | Hydrazone | S. aureus | 4 | [9] |

| 5b | Furan-2-yl | Hydrazone | B. subtilis | 4 | [9] |

| 5c | Furan-2-yl | Hydrazone | S. typhimurium | 8 | [9] |

| 5d | Furan-2-yl | Hydrazone | C. albicans | 2 | [9] |

Table 2: Antimicrobial Activity of Selected 7-Methylquinazolin-4(3H)-one Derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to treat inflammation, but their long-term use is associated with significant side effects. Quinazolin-4(3H)-one derivatives have emerged as a promising class of anti-inflammatory agents with potentially improved safety profiles.[11]

Mechanisms of Anti-inflammatory Action

The primary mechanism of action for many anti-inflammatory quinazolinones is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[12] By inhibiting COX-2, these compounds reduce the production of prostaglandins, key mediators of inflammation, pain, and fever. Other potential mechanisms include the inhibition of other pro-inflammatory enzymes and cytokines.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory potency of 7-methylquinazolin-4(3H)-one derivatives is influenced by the following structural features:

-

Substitutions on the Phenyl Ring at Position 3: The presence of electron-withdrawing groups on the phenyl ring at the 3-position has been shown to enhance anti-inflammatory activity.[11]

-

Heterocyclic Moieties at Position 2: The incorporation of certain heterocyclic rings at the 2-position can also contribute to increased anti-inflammatory effects.

-

The 7-Methyl Group: The 7-methyl group can contribute to the overall binding affinity of the molecule to the COX enzyme, potentially through favorable hydrophobic interactions within the active site.

| Compound | R² | R³ | Dose (mg/kg) | % Inhibition of Edema | Reference |

| 6a | Methyl | 2-(p-chlorobenzylideneamino)phenyl | 50 | 20.4 | [4] |

| 6b | Methyl | 2-(2-(p-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl)phenyl | 50 | 32.5 | [4] |

| 7a | Methyl | 3-(p-tolyl) | 50 | 36.3 | [13] |

| 7b | 2-(5'-pyridin-4-yl-[10][14][15]-oxadiazol-2-yl-sulfanylmethyl) | 3-(4-oxo-2-(p-tolyl)thiazolidin-3-yl) | 50 | Same as standard | [13] |

Table 3: Anti-inflammatory Activity of Selected 7-Methylquinazolin-4(3H)-one Derivatives.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 7-methylquinazolin-4(3H)-one derivatives.

General Synthesis of 2,3,7-Trisubstituted-quinazolin-4(3H)-ones

Figure 2: Step-by-step synthesis protocol for a 2,3,7-trisubstituted-quinazolin-4(3H)-one.

-

Step 1: Synthesis of 2,7-dimethyl-4H-3,1-benzoxazin-4-one. A mixture of 2-amino-4-methylbenzoic acid and an excess of acetic anhydride is refluxed for 2-4 hours.

-

Step 2: Isolation of the Intermediate. The reaction mixture is cooled, and the excess acetic anhydride is removed under reduced pressure. The resulting solid is washed with a non-polar solvent like petroleum ether to yield the benzoxazinone intermediate.

-

Step 3: Synthesis of the Final Quinazolinone. The 2,7-dimethyl-4H-3,1-benzoxazin-4-one is dissolved in a suitable solvent such as ethanol or glacial acetic acid. An equimolar amount of the desired primary amine is added, and the mixture is refluxed for 4-8 hours.

-

Step 4: Product Isolation and Purification. Upon cooling, the product often precipitates out of the solution. The solid is collected by filtration, washed with cold ethanol, and then purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or DMF).

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][16]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized compounds are dissolved in DMSO and then diluted with culture medium to various concentrations. The cells are treated with these concentrations for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

-

Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and reliable model for evaluating the anti-inflammatory activity of new compounds.[9][15]

-

Animal Grouping: Male Wistar rats are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the synthesized compounds.

-

Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.

-

Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Conclusion and Future Perspectives

7-Methylquinazolin-4(3H)-one derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The available data clearly indicate their potential as anticancer, antimicrobial, and anti-inflammatory agents. The modularity of their synthesis allows for extensive structural modifications, enabling the optimization of their biological activities and pharmacokinetic properties.

Future research in this area should focus on:

-

Expansion of Chemical Diversity: Synthesizing a broader range of 2,3,7-trisubstituted derivatives to further explore the structure-activity relationships.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

-

In Vivo Efficacy and Safety Profiling: Conducting comprehensive in vivo studies to evaluate the therapeutic efficacy and safety of the most promising lead compounds.

The continued exploration of 7-methylquinazolin-4(3H)-one derivatives holds significant promise for the discovery of novel and effective drugs to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 3. Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis and Biological Evaluation of 7-Substituted-1,3-diaminopyrrol[3,2-f]quinazolines as Potential Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 7-methylquinazolin-4(3H)-one Bioactivity: A Technical Guide for Drug Discovery Professionals

Abstract

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This technical guide presents a comprehensive in silico workflow to predict the bioactivity of a specific derivative, 7-methylquinazolin-4(3H)-one. While the broader class of quinazolinones is well-studied, the specific biological profile of this methylated analog remains less characterized. This document provides a structured, field-proven framework for researchers and drug development professionals to hypothesize and computationally validate potential biological targets, focusing on its putative anticancer effects. We will delve into the methodologies of target selection, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Each protocol is presented with the underlying scientific rationale, ensuring a self-validating and reproducible computational experiment.

Introduction: The Quinazolinone Scaffold and the Rationale for In Silico Investigation

Quinazolin-4(3H)-one and its derivatives are a privileged class of heterocyclic compounds that have garnered significant attention in drug discovery.[1][2] Their versatile biological activities stem from their ability to interact with a wide array of biological targets.[4] Several quinazolinone-based drugs, such as Gefitinib and Erlotinib, are established tyrosine kinase inhibitors used in cancer therapy, highlighting the therapeutic potential of this scaffold.[4]

The subject of this guide, 7-methylquinazolin-4(3H)-one, introduces a methyl group at the 7th position of the quinazolinone core. This seemingly minor structural modification can significantly alter its physicochemical properties and, consequently, its biological activity. In the absence of extensive experimental data for this specific analog, in silico methods provide a rapid, cost-effective, and powerful approach to generate testable hypotheses regarding its bioactivity.[5][6][7]

This guide will focus on predicting the anticancer potential of 7-methylquinazolin-4(3H)-one, given the well-documented anticancer properties of many quinazolinone derivatives.[4] We will explore its potential interactions with key protein targets implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The In Silico Bioactivity Prediction Workflow

Our computational investigation will follow a multi-step workflow designed to provide a holistic prediction of the bioactivity and drug-likeness of 7-methylquinazolin-4(3H)-one. This workflow is iterative and allows for refinement at each stage.

Caption: The progression from in silico prediction to experimental validation and lead optimization.

References

- BenchChem. (2025). A Comparative Guide to Docking Studies of 4(3H)

- ResearchGate. (2025). Development of QSAR Models for Predicting Anticancer Activity of Heterocycles.

- Fiveable. (n.d.). ADMET prediction. Fiveable.

- Deep Origin. (n.d.).

- Moroccan Journal of Chemistry. (2022).

- National Center for Biotechnology Information. (n.d.).

- Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio.

- Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules.

- VLS3D. (n.d.). ADMET predictions.

- BenchChem. (2025). In Silico Prediction of Salazinic Acid Bioactivity: A Technical Guide. BenchChem.

- BenchChem. (2025). In Silico Prediction of 2-Deacetyltaxuspine X Bioactivity: A Technical Guide. BenchChem.

- EXCLI Journal. (2024). COMPUTER-GUIDED DESIGN OF NOVEL NITROGEN-BASED HETEROCYCLIC SPHINGOSINE-1-PHOSPHATE (S1P)

- YMER. (n.d.). In Silico Methods: A Comprehensive Guide for Beginners.

- RGUHS Journal of Pharmaceutical Sciences. (n.d.). Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)

- Ukaaz Publications. (2024). A review on quinazoline containing compounds: Molecular docking and pharmacological activites.

- National Center for Biotechnology Information. (n.d.).

- MDPI. (n.d.). Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning.

- Stanford University. (2021). A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure.

- ResearchGate. (2025). Using QSAR model for studying heterocycles activity.

- PubMed. (2021). Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)

- MDPI. (n.d.). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines.

- National Center for Biotechnology Information. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.

- National Center for Biotechnology Information. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products.

- ResearchGate. (n.d.). Some biologically active quinazolin-4(3H)

- National Center for Biotechnology Information. (n.d.). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction.

Sources

- 1. excli.de [excli.de]

- 2. Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [rjps.journalgrid.com]

- 3. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. ymerdigital.com [ymerdigital.com]

An In-Depth Technical Guide to 7-Methylquinazolin-4(3H)-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

7-Methylquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone class, a scaffold of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of 7-methylquinazolin-4(3H)-one, including its chemical identity, physicochemical properties, a detailed synthesis protocol, spectral analysis, and a discussion of its potential applications in drug discovery. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel quinazolinone-based therapeutic agents.

Chemical Identity and Physicochemical Properties

7-Methylquinazolin-4(3H)-one is a derivative of quinazolin-4(3H)-one with a methyl group substituted at the 7-position of the quinazoline ring. This substitution can influence the molecule's electronic properties, solubility, and biological activity.

| Property | Value | Source(s) |

| CAS Number | 75844-40-5 | [1] |

| Molecular Formula | C₉H₈N₂O | [1] |

| Molecular Weight | 160.17 g/mol | [1] |